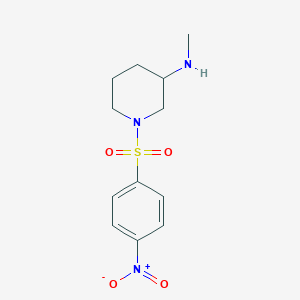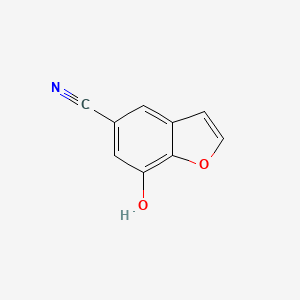
7-Hydroxy-1-benzofuran-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-1-benzofuran-5-carbonitrile is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This compound is characterized by a hydroxyl group at the 7th position and a carbonitrile group at the 5th position on the benzofuran ring. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-1-benzofuran-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the free radical cyclization cascade, which is effective for constructing complex benzofuran derivatives . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, often utilizes scalable synthetic routes that ensure high purity and yield. These methods may involve multi-step synthesis with intermediate purification steps to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-1-benzofuran-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, particularly at positions activated by the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of benzofuran-5-carboxaldehyde or benzofuran-5-carboxylic acid.
Reduction: Formation of 5-amino-7-hydroxy-1-benzofuran.
Substitution: Formation of various substituted benzofuran derivatives depending on the electrophile used.
Scientific Research Applications
7-Hydroxy-1-benzofuran-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Industry: Utilized in the synthesis of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 7-Hydroxy-1-benzofuran-5-carbonitrile involves its interaction with various molecular targets. For instance, it may interact with enzymes or receptors involved in oxidative stress pathways, leading to its anti-oxidative effects. The carbonitrile group can also participate in interactions with nucleophiles, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-carbonitrile: Similar structure but with an additional hydroxyl group on the phenyl ring.
2-Phenylbenzofuran: Lacks the hydroxyl and carbonitrile groups, resulting in different chemical and biological properties.
Uniqueness
7-Hydroxy-1-benzofuran-5-carbonitrile is unique due to the presence of both hydroxyl and carbonitrile groups, which confer distinct reactivity and biological activity. The combination of these functional groups allows for diverse chemical transformations and potential therapeutic applications.
Properties
Molecular Formula |
C9H5NO2 |
|---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
7-hydroxy-1-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C9H5NO2/c10-5-6-3-7-1-2-12-9(7)8(11)4-6/h1-4,11H |
InChI Key |
HMVFRZZXKBBYBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C(C=C(C=C21)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


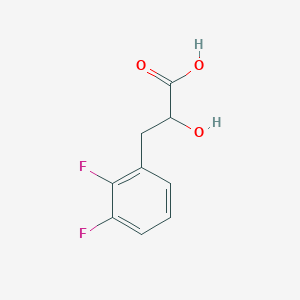
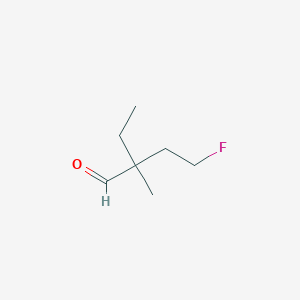
![2-Ethyl-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13287554.png)
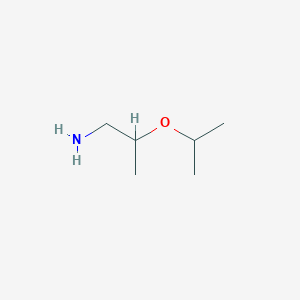
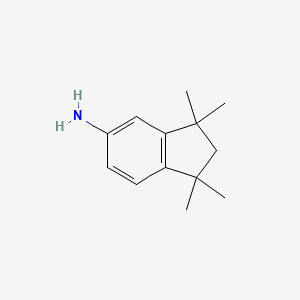


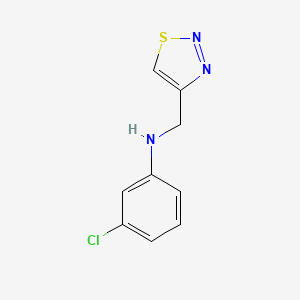
![3-{[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]oxy}propan-1-amine](/img/structure/B13287597.png)
![Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine](/img/structure/B13287600.png)
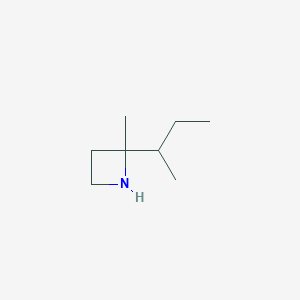

![2,4-Dichloro-6-{[(2-methoxyethyl)amino]methyl}phenol](/img/structure/B13287619.png)
